molecular formula C15H24O B14335196 3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- CAS No. 104762-32-5

3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)-

Cat. No.: B14335196
CAS No.: 104762-32-5
M. Wt: 220.35 g/mol
InChI Key: ABQWEWUFIHMKFJ-HUUCEWRRSA-N
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Description

3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- is a complex organic compound with a unique structure that includes a cyclohexene ring, a methanol group, and a methylenecyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methanol and methylenecyclopentyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: Various substituents can be introduced to the cyclohexene ring or the methylenecyclopentyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols or hydrocarbons.

Scientific Research Applications

3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives and methylenecyclopentyl compounds. Examples include:

  • 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (1R)-rel-
  • 3-Cyclohexene-1-carboxaldehyde, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)-

Uniqueness

The uniqueness of 3-Cyclohexene-1-methanol, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,R*)- lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for various applications.

Properties

CAS No.

104762-32-5

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

[(1R)-4-methyl-1-[(1R)-1-methyl-2-methylidenecyclopentyl]cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C15H24O/c1-12-6-9-15(11-16,10-7-12)14(3)8-4-5-13(14)2/h6,16H,2,4-5,7-11H2,1,3H3/t14-,15-/m1/s1

InChI Key

ABQWEWUFIHMKFJ-HUUCEWRRSA-N

Isomeric SMILES

CC1=CC[C@@](CC1)(CO)[C@@]2(CCCC2=C)C

Canonical SMILES

CC1=CCC(CC1)(CO)C2(CCCC2=C)C

Origin of Product

United States

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